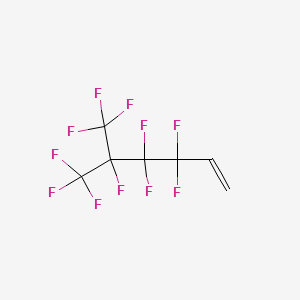
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is a fluorinated organic compound with the molecular formula C7H3F11. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to solvents, and low surface energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene typically involves the fluorination of hex-1-ene derivatives. One common method is the direct fluorination of hex-1-ene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent to prevent side reactions and to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified using distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the hex-1-ene moiety can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of fluorinated alcohols or ethers.
Addition: Formation of saturated fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Applications De Recherche Scientifique
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in imaging agents for medical diagnostics.
Industry: Utilized in the production of fluorinated polymers and surfactants due to its unique surface properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is primarily based on its ability to interact with various molecular targets through its fluorinated moiety. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it a strong electron-withdrawing group. This can affect the reactivity and binding affinity of the compound with biological targets, such as enzymes or receptors, leading to its potential use in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
139060-76-7 |
|---|---|
Formule moléculaire |
C7H3F11 |
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hex-1-ene |
InChI |
InChI=1S/C7H3F11/c1-2-3(8,9)5(11,12)4(10,6(13,14)15)7(16,17)18/h2H,1H2 |
Clé InChI |
XPEYWJSDSRRHBK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



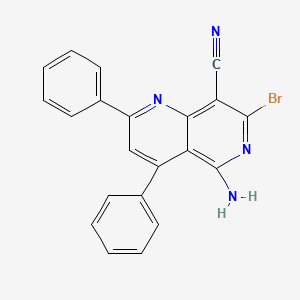
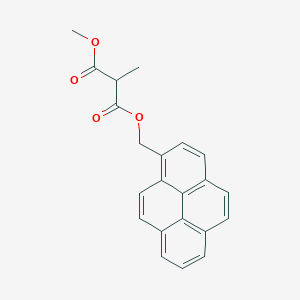

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
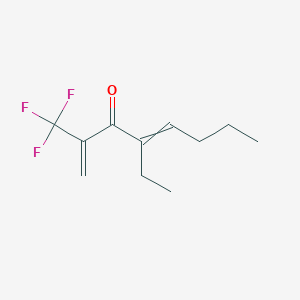
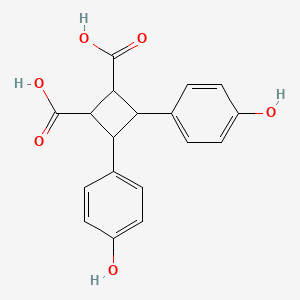

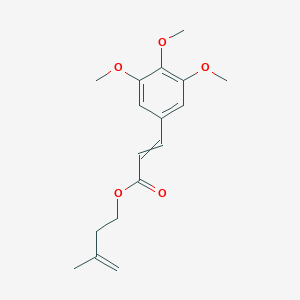
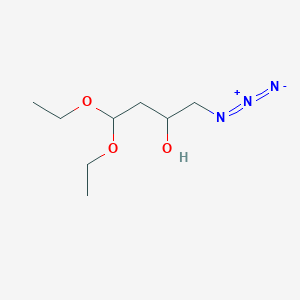
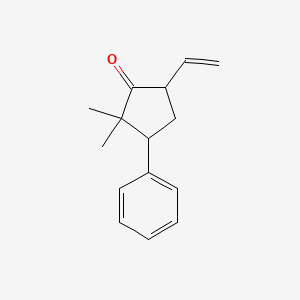
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
